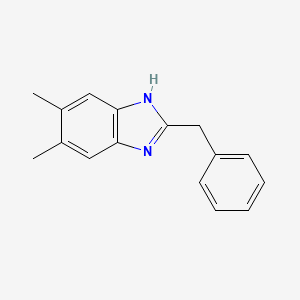

2-Benzyl-5,6-dimethyl-1h-benzimidazole

Übersicht

Beschreibung

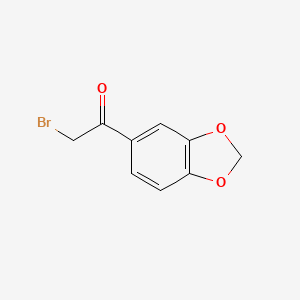

“2-Benzyl-5,6-dimethyl-1h-benzimidazole” is a derivative of benzimidazole1. Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole1. The 2-Benzyl-5,6-dimethyl-1h-benzimidazole consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms2.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-Benzyl-5,6-dimethyl-1h-benzimidazole”, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions3. The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS3.

Molecular Structure Analysis

The molecular formula of “2-Benzyl-5,6-dimethyl-1h-benzimidazole” is C16H16N24. The InChI string is InChI=1S/C16H16N2/c1-11-8-14-15(9-12(11)2)18-16(17-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)4. The Canonical SMILES is CC1=CC2=C(C=C1C)N=C(N2)CC3=CC=CC=C34.

Chemical Reactions Analysis

Benzimidazole, the core structure of “2-Benzyl-5,6-dimethyl-1h-benzimidazole”, is a base and can be deprotonated with stronger bases1. The imine can be alkylated and also serves as a ligand in coordination chemistry1.

Physical And Chemical Properties Analysis

The molecular weight of “2-Benzyl-5,6-dimethyl-1h-benzimidazole” is 236.31 g/mol4. The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 14. The Rotatable Bond Count is 24. The Exact Mass is 236.131348519 g/mol4. The Topological Polar Surface Area is 28.7 Ų4. The Heavy Atom Count is 184.

Wissenschaftliche Forschungsanwendungen

Antitubercular Properties

2-Benzyl-5,6-dimethyl-1H-benzimidazole derivatives have demonstrated significant antitubercular properties. A study by Gobis et al. (2015) synthesized a series of these compounds and found that certain derivatives showed high tuberculostatic activity against Mycobacterium tuberculosis strains, with minimal inhibitory concentrations ranging from 0.8 to 6.2 µg/mL. This suggests their potential as novel, selective anti-tubercular agents (Gobis et al., 2015).

DNA Interactions and Anticancer Activity

Bhattacharya and Chaudhuri (2008) discussed the properties of benzimidazole derivatives in relation to their interaction with DNA and interference with DNA-associated processes. This research highlights the significance of 2-Benzyl-5,6-dimethyl-1H-benzimidazole in the development of anticancer drugs (Bhattacharya & Chaudhuri, 2008).

Antimicrobial and Antioxidant Activities

Sindhe et al. (2016) synthesized compounds using 2-amino-5,6-dimethyl-1H-benzimidazole and found that these compounds exhibited promising antimicrobial activity against various microorganisms and notable antioxidant properties. This study underscores the utility of these compounds in developing potent biologically active agents (Sindhe et al., 2016).

Influenza Virus Inhibition

A study by Tamm et al. (1954) found that certain benzimidazole derivatives, including 5,6-dimethyl-1-alpha;-D-ribofuranosylbenzimidazole, were effective in inhibiting influenza virus multiplication in various in vitro models. This research presents potential therapeutic applications for influenza treatment (Tamm et al., 1954).

Safety And Hazards

The safety and hazards of “2-Benzyl-5,6-dimethyl-1h-benzimidazole” are not well-documented. However, it is important to handle all chemicals with care and appropriate safety measures.

Zukünftige Richtungen

Benzimidazole derivatives have been intensively studied for their therapeutic applications6. The presence of substituent groups in their structures can influence their bioactivity against various cancer cell lines3. Therefore, “2-Benzyl-5,6-dimethyl-1h-benzimidazole” and similar compounds may have potential applications in the development of new therapeutic agents.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.

Eigenschaften

IUPAC Name |

2-benzyl-5,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-11-8-14-15(9-12(11)2)18-16(17-14)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNBEKIHRZTXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303866 | |

| Record name | 2-benzyl-5,6-dimethyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5,6-dimethyl-1h-benzimidazole | |

CAS RN |

58506-60-8 | |

| Record name | 5,6-Dimethyl-2-(phenylmethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58506-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 163083 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-5,6-dimethyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)

![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)

![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)